molecular formula C18H23ClN4OS B3788843 5-{1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-2-pyrrolidinyl}-N-cyclobutyl-2-thiophenecarboxamide

5-{1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-2-pyrrolidinyl}-N-cyclobutyl-2-thiophenecarboxamide

Cat. No.: B3788843
M. Wt: 378.9 g/mol
InChI Key: PVUXQTUQOZTJMI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a pyrrolidine ring, a thiophene ring, and a carboxamide group. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with three carbon atoms and two nitrogen atoms . Pyrrolidine is a cyclic amine, and thiophene is a heterocyclic compound with a 5-membered ring containing four carbon atoms and a sulfur atom . Carboxamide is a functional group that consists of a carbonyl (C=O) and an amine (NH2).


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiophene rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a puckered conformation. The carboxamide group can participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could enhance its solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, care should be taken when handling any chemical compound to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

5-[1-[(4-chloro-1-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-cyclobutylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4OS/c1-22-10-13(19)14(21-22)11-23-9-3-6-15(23)16-7-8-17(25-16)18(24)20-12-4-2-5-12/h7-8,10,12,15H,2-6,9,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUXQTUQOZTJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN2CCCC2C3=CC=C(S3)C(=O)NC4CCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-2-pyrrolidinyl}-N-cyclobutyl-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
5-{1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-2-pyrrolidinyl}-N-cyclobutyl-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
5-{1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-2-pyrrolidinyl}-N-cyclobutyl-2-thiophenecarboxamide
Reactant of Route 4
5-{1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-2-pyrrolidinyl}-N-cyclobutyl-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
5-{1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-2-pyrrolidinyl}-N-cyclobutyl-2-thiophenecarboxamide
Reactant of Route 6
5-{1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-2-pyrrolidinyl}-N-cyclobutyl-2-thiophenecarboxamide

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